molecular formula C22H25N5O2 B2895245 N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 1421476-02-9

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No. B2895245
CAS RN: 1421476-02-9
M. Wt: 391.475
InChI Key: RYXVTQGROWFUMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact molecular structure of this specific compound would require more detailed analysis or experimental data.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole ring is known for its antimicrobial properties. Compounds with this ring have been reported to exhibit a broad spectrum of activity against various bacterial and fungal strains . This suggests that our compound could be explored for its efficacy against pathogens like E. coli, B. cereus, and B. subtilis, as well as fungal strains such as A. niger and Fusarium oxisporum.

Anticancer Potential

Triazole: derivatives have been studied for their potential in cancer therapy. They can act as cancer prevention agents by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . The benzyl and piperidine groups attached to the triazole core in our compound could be modified to enhance its selectivity and potency against cancer cells.

Antioxidant Properties

Compounds containing the 1,2,4-triazole ring have shown good scavenging potential, comparable to ascorbic acid in some cases . This indicates that our compound might be used in research focused on oxidative stress-related diseases, where it could help in neutralizing harmful free radicals.

Enzyme Inhibition

The 1,2,3-triazole ring is known to produce anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . This property could be harnessed in the development of treatments for neurodegenerative diseases like Alzheimer’s.

Chemical Synthesis and Drug Design

The benzylic position in our compound is a reactive site that can undergo various chemical reactions, making it a valuable intermediate in organic synthesis . It could be used to create a diverse array of derivatives for drug discovery and development.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing 1,2,4-triazole and piperidine rings . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXVTQGROWFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

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